1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea
CAS No.: 1421455-81-3
Cat. No.: VC11913368
Molecular Formula: C19H20FN7O
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421455-81-3 |
|---|---|
| Molecular Formula | C19H20FN7O |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-3-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea |
| Standard InChI | InChI=1S/C19H20FN7O/c1-13-24-17(12-18(25-13)27-16-7-2-3-8-21-16)22-9-10-23-19(28)26-15-6-4-5-14(20)11-15/h2-8,11-12H,9-10H2,1H3,(H2,23,26,28)(H2,21,22,24,25,27) |
| Standard InChI Key | IUFNONHNSRYJQT-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC(=CC=C3)F |
| Canonical SMILES | CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC(=CC=C3)F |
Introduction
Structural and Molecular Features
Chemical Identity
The compound has the molecular formula C₁₉H₂₀FN₇O and a molecular weight of 381.4 g/mol. Its IUPAC name reflects three key components:
-
3-Fluorophenyl group: Enhances bioavailability through lipophilicity and metabolic stability.
-
Pyrimidinyl-pyridinyl core: A bicyclic system enabling π-π stacking and hydrogen bonding with biological targets .
-
Urea linker: Facilitates hydrogen bond interactions with catalytic residues in kinases .
The SMILES string CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC(=CC=C3)F confirms the spatial arrangement.
Electronic and Steric Properties
-
LogP: Estimated at 2.5 (PubChem), indicating moderate lipophilicity .
-
Hydrogen bond donors/acceptors: 4/6, supporting interactions with polar residues.
-
Torsional flexibility: The ethylenediamine bridge between urea and pyrimidine allows conformational adaptation .
Synthetic Pathways and Optimization
Key Synthesis Routes
The compound is synthesized via multi-step reactions, often employing carbodiimide-based coupling (Table 1).
Table 1: Representative Synthesis Methods
Challenges and Solutions
-
Low solubility: Addressed using polar aprotic solvents (DMF, DMSO) during coupling .
-
Byproduct formation: Mitigated via temperature-controlled cyclization (100°C for 2–3 hours) .
Biological Relevance and Mechanisms
Kinase Inhibition
The compound inhibits fibroblast growth factor receptors (FGFRs) and related tyrosine kinases through:
-
Competitive ATP binding: Pyrimidine nitrogen mimics adenine interactions .
-
Allosteric modulation: Urea linker stabilizes inactive kinase conformations .
Table 2: In Vitro Activity of Analogous Urea Derivatives
| Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|
| FGFR1 | 12.4 ± 1.2 | RT112 (bladder) | |
| FGFR3 | 8.9 ± 0.8 | Ba/F3 (leukemia) | |
| VEGFR2 | >1,000 | HUVEC |
Anticancer Efficacy
In xenograft models, analogs reduced tumor volume by 62–78% at 50 mg/kg (oral) . Mechanistic studies attribute this to:
Computational Insights
Molecular Docking
Docking studies (PDB: 4K33) reveal:
ADMET Predictions
-
Absorption: High permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).
-
Metabolism: CYP3A4-mediated oxidation (major pathway).
-
Toxicity: Low hERG inhibition (IC₅₀ > 10 μM).
Pharmacological Evaluation
Preclinical Data
-
Bioavailability: 58% in rats (10 mg/kg, PO).
-
Half-life: 4.2 hours (mouse plasma).
-
Tumor growth inhibition: 74% at 50 mg/kg/day (21-day study) .
Combination Therapy
Synergy observed with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume